
2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a bromomethyl group attached to the phenyl ring at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative. One common method includes the condensation of phthalic anhydride with 4-(bromomethyl)aniline in the presence of a suitable solvent such as toluene under reflux conditions . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted isoindoline-1,3-dione derivatives with various functional groups replacing the bromomethyl group.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学研究应用
2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antiepileptic and antipsychotic agents
Biological Studies: The compound is studied for its interactions with biological targets, such as dopamine receptors, and its potential therapeutic effects in neurological disorders.
Industrial Applications: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate dopamine receptors, which are involved in various neurological processes .
相似化合物的比较
Similar Compounds
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Another derivative with a bromoacetyl group instead of a bromomethyl group, which affects its reactivity and applications.
Uniqueness
2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various substitution reactions makes it a versatile intermediate in the synthesis of diverse bioactive compounds .
属性
CAS 编号 |
15870-69-6 |
|---|---|
分子式 |
C15H10BrNO2 |
分子量 |
316.15 g/mol |
IUPAC 名称 |
2-[4-(bromomethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
InChI 键 |
WTLKCCRXVZCOSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
![7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)
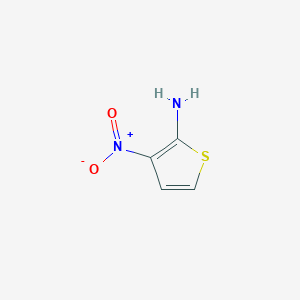
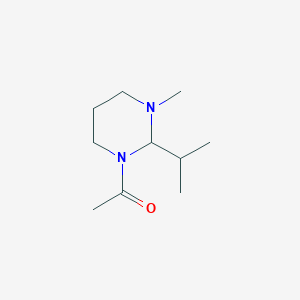
![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)
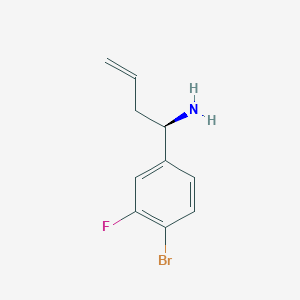

![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride](/img/structure/B13103635.png)

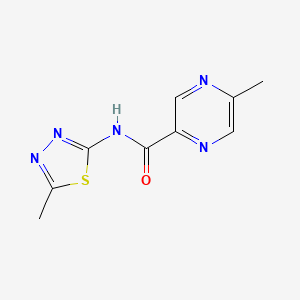
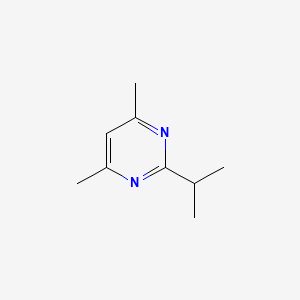
![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)

